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molecular formula C8H7BrClF B8370918 4-Bromo-1-chloro-2-(1-fluoroethyl)benzene

4-Bromo-1-chloro-2-(1-fluoroethyl)benzene

Cat. No. B8370918
M. Wt: 237.49 g/mol
InChI Key: DQHBOUBVWKJLDS-UHFFFAOYSA-N
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Patent
US08658791B2

Procedure details

Bis(2-methoxyethyl)aminosulfur trifluoride (4.5 g, 20.34 mmol) was added to a stirred solution of 1-(5-bromo-2-chlorophenyl)ethanol (3.99 g, 16.95 mmol) in dichloromethane (50 mL) at 0° C. The resulting solution was stirred at 0° C. for 3 h. The reaction mixture was quenched with a 5% solution of aqueous sodium bicarbonate (100 mL) and the resulting bubbling biphasic reaction mixture was vigorously stirred at 0° C. for 15 min. The reaction mixture was diluted with water (50 mL) and extracted with dichloromethane twice. The combined organic layers were washed with 1M hydrochloric acid, dried and concentrated by rotary evaporation. The product was purified by flash chromatography on silica gel (hexanes) to yield the title compound (2.65 g, 11.16 mmol, 65.8% yield) as a clear oil: 1H NMR (CDCl3) δ 7.65 (d, 1H), 7.37 (m, 1H), 7.20 (m, 1H), 5.88 (dq, 1H), 1.61 (dd, 3H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
65.8%

Identifiers

REACTION_CXSMILES
COCCN(S(F)(F)[F:11])CCOC.[Br:14][C:15]1[CH:16]=[CH:17][C:18]([Cl:24])=[C:19]([CH:21](O)[CH3:22])[CH:20]=1>ClCCl.O>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([Cl:24])=[C:19]([CH:21]([F:11])[CH3:22])[CH:20]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
COCCN(CCOC)S(F)(F)F
Name
Quantity
3.99 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a 5% solution of aqueous sodium bicarbonate (100 mL)
CUSTOM
Type
CUSTOM
Details
the resulting bubbling
CUSTOM
Type
CUSTOM
Details
biphasic reaction mixture
STIRRING
Type
STIRRING
Details
was vigorously stirred at 0° C. for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane twice
WASH
Type
WASH
Details
The combined organic layers were washed with 1M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on silica gel (hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)C(C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.16 mmol
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 65.8%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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